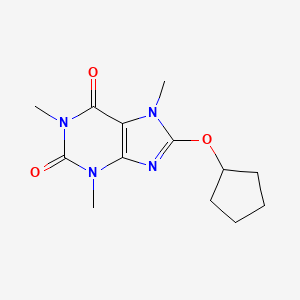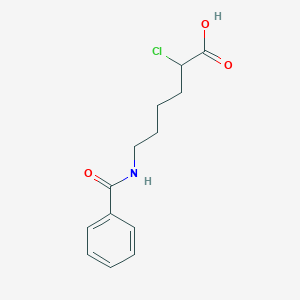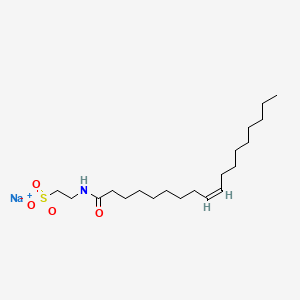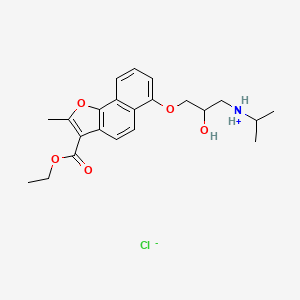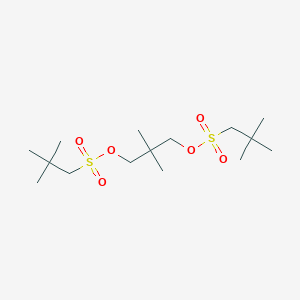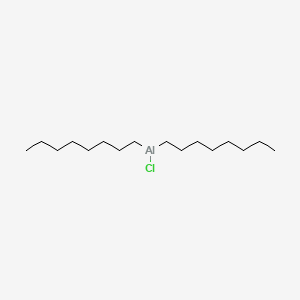
Chlorodioctylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodioctylaluminium is an organoaluminum compound with the chemical formula C₁₆H₃₄AlCl. It is a member of the broader class of organoaluminum compounds, which are widely used in various industrial and research applications due to their unique chemical properties .
Vorbereitungsmethoden
Chlorodioctylaluminium can be synthesized through several methods. One common synthetic route involves the reaction of di-n-octylaluminum hydride with hydrogen chloride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product .
Analyse Chemischer Reaktionen
Chlorodioctylaluminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxygen, hydrogen, and various organic halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chlorodioctylaluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of chlorodioctylaluminium involves its ability to form complexes with other molecules. This allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Chlorodioctylaluminium can be compared with other organoaluminum compounds such as triethylaluminum and diisobutylaluminum hydride. While all these compounds share similar properties, this compound is unique in its specific reactivity and applications. For example, it has a higher molecular weight and different steric properties compared to triethylaluminum, making it suitable for different types of reactions and applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it an important tool in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
7325-26-0 |
|---|---|
Molekularformel |
C16H34AlCl |
Molekulargewicht |
288.9 g/mol |
IUPAC-Name |
chloro(dioctyl)alumane |
InChI |
InChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
QRQUTSPLBBZERR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[Al](CCCCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


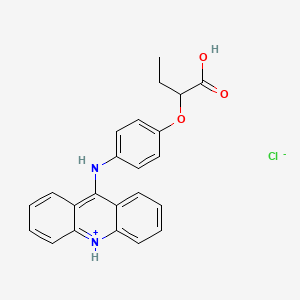

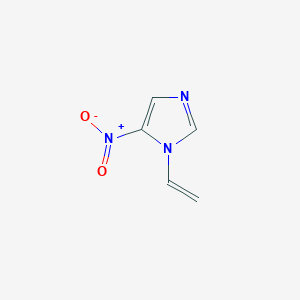
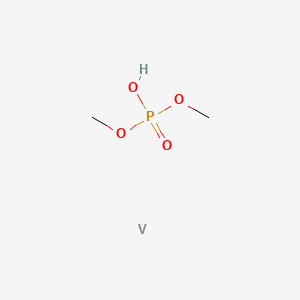
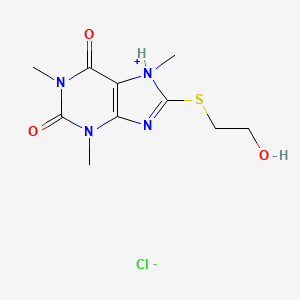
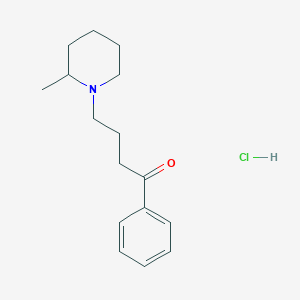
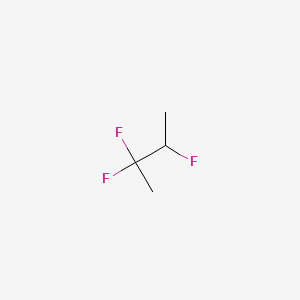
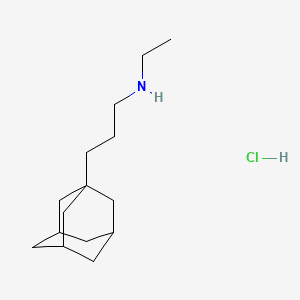
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
